molecular formula C18H27FN4O2 B2524065 N1-(tert-butyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049572-62-4

N1-(tert-butyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2524065
CAS RN: 1049572-62-4
M. Wt: 350.438
InChI Key: NYGNASWCDRNXOV-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the major excitatory neurotransmitter in the brain, and its transporters play a critical role in regulating its concentration in the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Antibiotic Development

N-tert-butyl-N’-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide: serves as an essential intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and potent antibacterial effects against multidrug-resistant Pseudomonas aeruginosa . Researchers continue to explore its potential as a novel antibiotic to combat bacterial infections.

COVID-19 Research

In recent years, there has been growing interest in developing inhibitors for the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This protease plays a crucial role in viral replication and is a promising target for antiviral drug developmentN-tert-butyl-N’-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide derivatives have been investigated as noncovalent small molecule inhibitors of the SARS-CoV 3CL protease . These studies aim to identify potential therapeutic agents for COVID-19.

PDE4 Inhibition

Researchers have explored the use of N-tert-butyl-N’-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide derivatives as effective inhibitors of phosphodiesterase 4 (PDE4) . PDE4 inhibitors have anti-inflammatory properties and are being investigated for treating inflammatory diseases. The preference for tert-butanesulfinamide over p-toluenesulfinamide has been demonstrated based on yield and diastereoselectivity in the synthesis of enantiopure derivatives .

Peptidomimetic Design

The compound’s structure-activity relationship with the 3CL protease of coronaviruses has inspired the design of peptidomimetic inhibitors. Researchers have optimized octapeptide-based inhibitors using mutational and CoMFA models, providing insights for potential drug development .

properties

IUPAC Name

N'-tert-butyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN4O2/c1-18(2,3)21-17(25)16(24)20-8-9-22-10-12-23(13-11-22)15-6-4-14(19)5-7-15/h4-7H,8-13H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGNASWCDRNXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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